molecular formula C39H34N2O5 B557035 Fmoc-D-Gln(Trt)-OH CAS No. 200623-62-7

Fmoc-D-Gln(Trt)-OH

Cat. No. B557035
M. Wt: 610.7 g/mol
InChI Key: WDGICUODAOGOMO-PGUFJCEWSA-N
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Description

“Fmoc-D-Gln(Trt)-OH” is also known as N α-Fmoc- N δ-trityl-L-glutamine . It is a Fmoc protected amino acid derivative used as a reagent in the synthesis of peptides . The protection of glutamine with a trityl group helps prevent unwanted substitute products in the reactions .


Synthesis Analysis

“Fmoc-D-Gln(Trt)-OH” is a standard reagent for coupling glutamine into peptide sequences . It is used as a starting material in the Fmoc solid phase peptide synthesis of various compounds .


Molecular Structure Analysis

The molecular formula of “Fmoc-D-Gln(Trt)-OH” is C₃₉H₃₄N₂O₅ . It has a molar mass of 610.70 g/mol .


Chemical Reactions Analysis

“Fmoc-D-Gln(Trt)-OH” is used as a reagent in the synthesis of peptides . As glutamine is protected with a trityl group, unwanted substitute products in the reactions can be prevented .


Physical And Chemical Properties Analysis

“Fmoc-D-Gln(Trt)-OH” appears as a powder or crystals . It has a molar mass of 610.70 g/mol and its Hill Formula is C₃₉H₃₄N₂O₅ .

Scientific Research Applications

  • Peptide Coupling in Aqueous Media : Fmoc-D-Gln(Trt)-OH, as part of N-(Cbz- and Fmoc-α-aminoacyl)benzotriazoles, is used for peptide coupling in aqueous media, allowing the creation of chiral dipeptides with high yield under mild reaction conditions (Katritzky et al., 2005).

  • Solid Phase Peptide Synthesis : It exhibits excellent synthesis characteristics in Fmoc solid-phase peptide synthesis. Its use in synthesizing peptides such as Somatostatin has demonstrated ease and efficiency with this approach (Mccurdy, 1989).

  • Chemical Protein Synthesis : This compound facilitates chemical protein synthesis by native chemical ligations, with the Fmoc group being stable to oxidative conditions and easily removable after ligation (Kar et al., 2020).

  • Synthesis of Protected Amino Acids : Fmoc-D-Gln(Trt)-OH is utilized in the synthesis of various protected amino acids, which are pivotal in peptide synthesis. It's particularly noted for its stability and efficiency in these processes (Nedev et al., 1993).

  • Reduction of Racemization in Peptide Synthesis : This compound is important in reducing racemization during peptide synthesis, ensuring the integrity and efficacy of the synthesized peptides (Kaiser et al., 1996).

  • Synthesis of Alzheimer's Aβ-Amyloid Peptide : It has been used in the synthesis of Alzheimer's Aβ-amyloid peptide, demonstrating its utility in synthesizing biologically significant peptides (Milton et al., 1997).

  • Formation of Peptide Thioamides : Fmoc-D-Gln(Trt)-OH is used in the formation of peptide thioamides, a process essential for creating specific peptide structures (Hoeg-Jensen et al., 1991).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-24-35(37(43)44)40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGICUODAOGOMO-PGUFJCEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647444
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-D-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Gln(Trt)-OH

CAS RN

200623-62-7
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-D-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Fmoc-N'-trityl-D-glutamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
H Bukya, K Nayani, P Gangireddy… - European Journal of …, 2020 - Wiley Online Library
Solid‐phase peptide synthesis (SPPS), a preferred synthetic procedure, generates by‐products and effluents in multiple equivalents for one equivalent of desired product. Presented …
VB Gunjal, DS Reddy - Tetrahedron Letters, 2019 - Elsevier
The total synthesis of cyclic depsipeptide Met 10 -teixobactin in solution-phase is described. Teixobactin is a structurally and mechanistically novel antimicrobial peptidic natural product …
Number of citations: 7 www.sciencedirect.com
J Wang, C Liu, HG Hu, Y Zou, QJ Zhao… - Chemistry of Natural …, 2020 - Springer
The first total synthesis of the natural nematicidal cyclic lipodepsipeptide ophiotine via a convergent strategy that involved both solid-phase peptide synthesis and liquid phase chemistry …
Number of citations: 2 link.springer.com
AL Nielsen, FS Jørgensen, L Olsen… - Peptide Science …, 2010 - Wiley Online Library
To generate a library covering a relatively wide area of the chemical space, molecular descriptors, and multivariate data analysis were combined to select the building blocks required …
Number of citations: 7 onlinelibrary.wiley.com
T Tarragó, R Prades, C Pallara, V Llorente-Cortés - 2020 - digital.csic.es
The present invention relates to compounds having pharmacological activity in the treatment of vascular cholesterol accumulation, plasma low-density lipoproteins (LDL) abnormal …
Number of citations: 0 digital.csic.es
A Keliris, T Ziegler, R Mishra, R Pohmann… - Bioorganic & medicinal …, 2011 - Elsevier
Noninvasive monitoring of intracellular targets such as enzymes, receptors, or mRNA by means of magnetic resonance imaging (MRI) is increasingly gaining relevance in various …
Number of citations: 53 www.sciencedirect.com
G Scioli, L Marinaccio, M Bauer… - ACS Medicinal …, 2023 - ACS Publications
Teixobactin is a new antibiotic peptide with strong efficacy against several Gram-positive resistant bacteria, the structure of which is extremely difficult to obtain in the laboratory via …
Number of citations: 0 pubs.acs.org
EA Jefferson, S Arakawa, LB Blyn, A Miyaji… - Journal of medicinal …, 2002 - ACS Publications
A mixture-based combinatorial library of 14-membered macrocycles was synthesized to target ribosomal RNA and uncover a new class of antibacterial agents. High-throughput …
Number of citations: 38 pubs.acs.org
Y Zong, X Sun, H Gao, KJ Meyer… - Journal of medicinal …, 2018 - ACS Publications
Teixobactin, targeting lipid II, represents a new class of antibiotics with novel structures and has excellent activity against Gram-positive pathogens. We developed a new convergent …
Number of citations: 40 pubs.acs.org
T Velkov, JD Swarbrick, MH Hussein… - Journal of Peptide …, 2019 - Wiley Online Library
Antimicrobial resistance is a serious threat to global human health; therefore, new anti‐infective therapeutics are required. The cyclic depsi‐peptide teixobactin exhibits potent …
Number of citations: 9 onlinelibrary.wiley.com

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